![molecular formula C6H7NOS B1332114 2-Acetyl-5-methylthiazole CAS No. 59303-17-2](/img/structure/B1332114.png)
2-Acetyl-5-methylthiazole
Overview
Description
2-Acetyl-5-methylthiazole is a compound with the molecular formula C6H7NOS . It is also known by other names such as 1-(5-Methylthiazol-2-yl)ethanone and 1-(5-methyl-1,3-thiazol-2-yl)ethanone . The molecular weight of this compound is 141.19 g/mol .
Synthesis Analysis
A study reported the synthesis of a total of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis
The molecular structure of 2-Acetyl-5-methylthiazole can be represented by the InChI codeInChI=1S/C6H7NOS/c1-4-3-7-6(9-4)5(2)8/h3H,1-2H3
. The compound has a topological polar surface area of 58.2 Ų and a complexity of 126 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 141.19 g/mol, an XLogP3-AA value of 1.4, and a topological polar surface area of 58.2 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Antimicrobial Activity
This compound has been used in the synthesis of derivatives that have shown significant antimicrobial activity . For instance, compounds 3c and 4a exhibited high activity against Salmonella abony .
Antifungal Activity
The compound has been used in the development of derivatives with antifungal properties . This makes it a potential candidate for the development of new antifungal drugs.
Anticancer Activity
Thiazole derivatives, which include “1-(5-Methylthiazol-2-yl)ethanone”, have been studied for their anticancer properties . This opens up possibilities for the compound’s use in cancer treatment research.
Anticonvulsant Activity
Thiazole derivatives have been associated with anticonvulsant activity , suggesting potential applications in the treatment of neurological disorders such as epilepsy.
Anti-inflammatory Activity
The compound has been linked to anti-inflammatory activity , which could make it useful in the development of drugs for conditions associated with inflammation.
Antioxidant Activity
“1-(5-Methylthiazol-2-yl)ethanone” and its derivatives have shown antioxidant properties , making them potential candidates for the development of antioxidant drugs.
Analgesic Activity
Thiazole derivatives have demonstrated analgesic activity , suggesting potential applications in pain management.
Antiviral Activity
Thiazole derivatives have been associated with antiviral activity , indicating potential use in the development of antiviral drugs.
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets, including enzymes, receptors, and biochemical pathways .
Mode of Action
Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to these observed effects.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, potentially leading to a wide range of biological effects .
Pharmacokinetics
In silico adme predictions suggest that thiazole derivatives may have high oral bioavailability .
Result of Action
Given the broad spectrum of biological activities associated with thiazole derivatives, it is likely that the compound’s action results in a variety of molecular and cellular effects .
properties
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-3-7-6(9-4)5(2)8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOBPVBSAXXNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336158 | |
Record name | 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-5-methylthiazole | |
CAS RN |
59303-17-2 | |
Record name | 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetyl-5-methylthiazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFS2VTL8AT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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